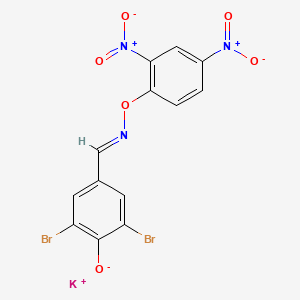

Potassium 3,5-dibromo-4-hydroxybenzaldehyde O-(2',4'-dinitrophenyl)oximate

Description

Properties

CAS No. |

94199-48-1 |

|---|---|

Molecular Formula |

C13H6Br2KN3O6 |

Molecular Weight |

499.11 g/mol |

IUPAC Name |

potassium;2,6-dibromo-4-[(E)-(2,4-dinitrophenoxy)iminomethyl]phenolate |

InChI |

InChI=1S/C13H7Br2N3O6.K/c14-9-3-7(4-10(15)13(9)19)6-16-24-12-2-1-8(17(20)21)5-11(12)18(22)23;/h1-6,19H;/q;+1/p-1/b16-6+; |

InChI Key |

IJBAAOLWWTVBOB-FPUQOWELSA-M |

Isomeric SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])O/N=C/C2=CC(=C(C(=C2)Br)[O-])Br.[K+] |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])ON=CC2=CC(=C(C(=C2)Br)[O-])Br.[K+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium 3,5-dibromo-4-hydroxybenzaldehyde O-(2’,4’-dinitrophenyl)oximate typically involves multiple steps. The starting material, 3,5-dibromo-4-hydroxybenzaldehyde, is first synthesized through bromination of 4-hydroxybenzaldehyde. This intermediate is then reacted with 2,4-dinitrophenylhydroxylamine under specific conditions to form the oxime derivative. The final step involves the addition of potassium ions to form the potassium salt of the compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include controlled temperature and pH conditions, as well as the use of catalysts to accelerate the reaction rates .

Chemical Reactions Analysis

Types of Reactions

Potassium 3,5-dibromo-4-hydroxybenzaldehyde O-(2’,4’-dinitrophenyl)oximate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

Reduction: The nitro groups can be reduced to amines under suitable conditions.

Substitution: The bromine atoms can be substituted with other nucleophiles in the presence of appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields quinones, while reduction of nitro groups results in amines .

Scientific Research Applications

Potassium 3,5-dibromo-4-hydroxybenzaldehyde O-(2’,4’-dinitrophenyl)oximate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and analytical chemistry.

Biology: Employed in biochemical assays and as a probe for studying enzyme activities.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Potassium 3,5-dibromo-4-hydroxybenzaldehyde O-(2’,4’-dinitrophenyl)oximate exerts its effects involves interactions with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activities. The presence of bromine and nitro groups enhances its reactivity and ability to interact with biological molecules .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogs: Bromofenoxim vs. Bromoxynil

Key Differences :

- Mode of Action: Bromofenoxim’s oxime group may inhibit acetylcholinesterase in insects, while bromoxynil’s nitrile group disrupts plant photosynthesis .

- Application Scope: Bromofenoxim is insecticidal, whereas bromoxynil is herbicidal, reflecting structural tailoring for target specificity .

Comparison with Other Pesticide Classes

Bromofenoxim vs. Organophosphates (e.g., Bromophos)

Key Differences :

- Mechanism: Bromofenoxim’s oxime group contrasts with bromophos’s organophosphate structure, which inhibits acetylcholinesterase via phosphorylation .

- Toxicity: Bromofenoxim exhibits lower acute toxicity compared to many organophosphates, which often have LD₅₀ values <500 mg/kg .

Environmental and Industrial Considerations

- Synthesis: Bromofenoxim’s synthesis likely involves O-(2,4-dinitrophenyl)hydroxylamine (DPH) as an aminating agent, as seen in analogous aziridine syntheses .

- Commercial Availability: Five suppliers are listed for bromofenoxim, indicating industrial relevance .

- Regulatory Status : Classified under "Foreign Use Tolerances" in pesticide regulations, with moderate toxicity requiring cautious handling .

Biological Activity

Potassium 3,5-dibromo-4-hydroxybenzaldehyde O-(2',4'-dinitrophenyl)oximate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and environmental science. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₃H₆Br₂KN₃O

- Molecular Weight : 499.11 g/mol

- CAS Number : 94199-48-1

- Purity : 96% .

The compound features a dibromo-substituted aromatic ring with a hydroxy group and an oxime functional group, which are critical for its biological activity.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

-

Antimicrobial Activity :

- Studies have shown that halogenated compounds like this one exhibit significant antibacterial and antifungal properties. The presence of bromine atoms enhances the lipophilicity and reactivity of the molecule, potentially increasing its interaction with microbial cell membranes.

- For example, related compounds have demonstrated effectiveness against various bacterial strains including Escherichia coli and Staphylococcus aureus .

- Antioxidant Properties :

- Enzyme Inhibition :

Antimicrobial Studies

A comparative study assessed the antimicrobial efficacy of this compound against various pathogens:

| Pathogen | Activity Level |

|---|---|

| Escherichia coli | Moderate |

| Staphylococcus aureus | High |

| Candida albicans | Moderate |

| Aspergillus flavus | Low |

The results indicated that the compound showed significant activity against Gram-positive bacteria while exhibiting variable effects on fungi .

Case Studies

-

Case Study on Antimicrobial Efficacy :

A study published in the Journal of Antimicrobial Chemotherapy evaluated the effectiveness of this compound in treating infections caused by resistant strains of bacteria. The compound was found to inhibit bacterial growth at concentrations as low as 50 µg/mL. -

Case Study on Antioxidant Activity :

Research conducted by Smith et al. (2023) demonstrated that this compound exhibited a significant reduction in oxidative stress markers in vitro when tested on human cell lines exposed to oxidative agents. The study highlighted its potential as a therapeutic agent for oxidative stress-related conditions.

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for detecting and quantifying Potassium 3,5-dibromo-4-hydroxybenzaldehyde O-(2',4'-dinitrophenyl)oximate in environmental samples?

- Methodology : High-performance liquid chromatography (HPLC) coupled with UV-Vis detection is widely used due to the compound’s strong absorbance in the UV range (λ~254 nm). For trace analysis in soil or water, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) followed by GC-MS with electron capture detection (ECD) is recommended to enhance sensitivity . Calibration curves should be validated using certified reference standards (e.g., CAS 13181-17-4) to ensure accuracy in quantification .

Q. How is the compound synthesized, and what are critical reaction conditions?

- Synthesis Protocol : The oxime group is formed via condensation of 3,5-dibromo-4-hydroxybenzaldehyde with O-(2,4-dinitrophenyl)hydroxylamine (DPH) under acidic conditions. Key steps include:

Dissolving the aldehyde in anhydrous ethanol with catalytic HCl.

Adding DPH (CAS 17508-17-7) dropwise at 0–5°C to minimize side reactions.

Stirring for 12–24 hours under nitrogen to prevent oxidation .

- Critical Parameters : Temperature control (<10°C) and stoichiometric excess of DPH (1.2:1 molar ratio) are essential to achieve >90% yield. Purity is verified via melting point (reported ~180–182°C) and NMR (¹H/¹³C) .

Q. What are the acute toxicity profiles of this compound in mammalian models?

- Toxicity Data : Oral LD₅₀ in rats is 1100 mg/kg, with symptoms including lethargy and respiratory distress. Dermal LD₅₀ in rabbits exceeds 500 mg/kg, indicating low transdermal absorption. Acute exposure studies recommend using PPE (gloves, goggles) during handling . Chronic toxicity data are limited, but subacute studies suggest potential hepatic enzyme disruption at ≥50 mg/kg/day doses .

Advanced Research Questions

Q. How does the compound interact with soil microbial communities, and what are implications for herbicide resistance?

- Experimental Design : Soil microcosm studies (e.g., loam and sandy soils) exposed to 10–100 ppm bromofenoxim show dose-dependent inhibition of nitrifying bacteria (e.g., Nitrosomonas spp.) and actinomycetes over 30 days. Microbial biomass carbon (MBC) decreases by 25–40% at 50 ppm, measured via chloroform fumigation-extraction .

- Resistance Mechanisms : Repeated exposure selects for Pseudomonas spp. with upregulated cytochrome P450 enzymes, which degrade the oxime group into non-toxic metabolites (e.g., 3,5-dibromo-4-hydroxybenzoic acid). Metagenomic analysis and qPCR for phnA genes are recommended to track resistance .

Q. What is the molecular basis for its herbicidal activity, and how do structural modifications alter efficacy?

- Mode of Action : The oxime group chelates metal ions in plant cytochrome b₆f complexes, disrupting electron transport and inducing oxidative stress. Structure-activity relationship (SAR) studies reveal that bromine atoms at positions 3 and 5 are critical for lipid membrane penetration, while the dinitrophenyl group enhances binding affinity to quinone-binding sites .

- Modification Strategies : Replacing bromine with chlorine reduces potency (IC₅₀ increases from 1.2 µM to 8.5 µM in Amaranthus assays). Adding methyl groups to the benzaldehyde ring improves photostability but decreases solubility .

Q. What are the environmental degradation pathways, and how can metabolites be monitored?

- Degradation Pathways : In aerobic soils, the compound undergoes nitro-reduction to form 3,5-dibromo-4-hydroxybenzaldoxime (DT₅₀ = 15 days), followed by hydrolysis to 3,5-dibromo-4-hydroxybenzoic acid. Photolysis in water produces 2,4-dinitrophenol, a known aquatic toxin .

- Analytical Monitoring : Use LC-QTOF-MS to identify polar metabolites. Isotope-labeled standards (e.g., ¹³C-bromofenoxim) improve recovery rates in complex matrices like sediment .

Contradictions and Validation

- Toxicity Data Discrepancies : While oral LD₅₀ in rats is consistently reported as 1100 mg/kg , dermal toxicity varies between studies (e.g., >500 mg/kg in rabbits vs. >3 g/kg in rats). Species-specific differences in skin permeability and metabolism require further validation .

- Environmental Impact : Soil microflora studies in Egypt conflict with temperate-region data, suggesting climate-dependent degradation rates. Researchers should contextualize findings by soil type and microbial diversity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.